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Compound of Interest

Compound Name: Calcitonin Salmon

CAS No.: 47931-85-1

Cat. No.: B550057

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Salmon Calcitonin (sCT) is a 32-amino acid polypeptide hormone that is a potent inhibitor of

osteoclastic bone resorption. Due to its higher potency and longer half-life compared to human

calcitonin, synthetic sCT is utilized as a therapeutic agent for metabolic bone diseases such as

osteoporosis and Paget's disease. Accurate quantification of sCT in various biological matrices

is crucial for pharmacokinetic studies, drug formulation development, and quality control. This

document provides a detailed protocol and validation data for a typical Salmon Calcitonin

ELISA (Enzyme-Linked Immunosorbent Assay) kit.

Principle of the Assay
The quantification of salmon calcitonin is most commonly achieved through a sandwich or

competitive ELISA.

Sandwich ELISA: In this format, a microtiter plate is pre-coated with a capture antibody specific

for sCT.[1][2] Standards and samples are added to the wells, and any sCT present is bound by
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the immobilized antibody.[2] Subsequently, a biotin-conjugated detection antibody that also

recognizes sCT is added, forming a "sandwich" complex.[2] Following a wash step, streptavidin

conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection

antibody.[2] A substrate solution is then added, and the color development is proportional to the

amount of sCT in the sample.[2]

Competitive ELISA: This method involves a competition between the sCT in the sample and a

fixed amount of biotin-conjugated sCT for a limited number of binding sites on the pre-coated

capture antibody.[3] The amount of bound biotinylated sCT is inversely proportional to the

concentration of sCT in the sample. The detection is then carried out using streptavidin-HRP

and a substrate solution.[3]

Materials and Methods
The following is a list of typical components provided in a Salmon Calcitonin ELISA kit and

required materials:

Typical Kit Components:
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Component Description

Microtiter Plate 96-well plate pre-coated with anti-sCT antibody

sCT Standard Lyophilized recombinant salmon calcitonin

Standard Diluent
Buffer for reconstituting and diluting the

standard

Detection Reagent A (Sandwich) Biotin-conjugated anti-sCT antibody

Detection Reagent B (Sandwich) Streptavidin-HRP conjugate

Biotinylated sCT (Competitive) Biotin-conjugated salmon calcitonin

Assay Diluent
Buffer for diluting samples and detection

reagents

Wash Buffer Concentrate (30x) Concentrated buffer for washing the plate

TMB Substrate 3,3’,5,5’-Tetramethylbenzidine solution

Stop Solution Acidic solution to stop the enzymatic reaction

Plate Sealers
Adhesive films to cover the plate during

incubations

Materials Required but Not Provided:

Microplate reader capable of measuring absorbance at 450 nm

Pipettes and pipette tips

Deionized or distilled water

Graduated cylinders

Microplate shaker (optional)

Tubes for standard and sample dilutions

Experimental Protocols
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Reagent Preparation
sCT Standard: Reconstitute the lyophilized sCT standard with the provided Standard Diluent

to create a stock solution. The concentration of the stock solution is typically indicated in the

kit manual (e.g., 20,000 pg/mL).[1] Allow the standard to dissolve for at least 10 minutes with

gentle mixing.

Working Standards: Prepare a dilution series of the sCT standard using the Standard

Diluent. A common dilution series might be: 20,000, 5,000, 1,250, 312.5, 78.1, and 0 pg/mL.

[1]

Wash Buffer: Dilute the 30x Wash Buffer Concentrate with deionized or distilled water to

prepare a 1x working solution.

Detection Reagents (Sandwich ELISA): If required, dilute the Detection Reagent A and

Detection Reagent B to their working concentrations with the appropriate Assay Diluent.

Assay Procedure (Sandwich ELISA)
Bring all reagents and samples to room temperature before use.

Determine the number of wells required for standards, samples, and blanks.

Add 50 µL of each standard, sample, and blank to the appropriate wells.

Immediately add 50 µL of the prepared Detection Reagent A to each well.[1]

Cover the plate with a plate sealer and incubate for 1 hour at 37°C.[1]

Aspirate the liquid from each well and wash the plate three times with 1x Wash Buffer.

Add 100 µL of the prepared Detection Reagent B to each well.[1]

Cover the plate and incubate for 30 minutes at 37°C.[1]

Aspirate and wash the plate five times with 1x Wash Buffer.

Add 90 µL of TMB Substrate to each well.[1]
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Incubate the plate in the dark at 37°C for 10-20 minutes.

Add 50 µL of Stop Solution to each well.[1] The color will change from blue to yellow.

Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.

Data Analysis
Calculate the mean absorbance for each set of duplicate standards, controls, and samples.

Subtract the mean absorbance of the blank from the mean absorbance of all other wells.

Create a standard curve by plotting the mean absorbance for each standard on the y-axis

against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is

recommended.

Determine the concentration of sCT in the samples by interpolating their mean absorbance

values from the standard curve.

If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain

the final concentration.

Validation Characteristics
The performance of a Salmon Calcitonin ELISA kit is evaluated through a series of validation

experiments. The following table summarizes typical validation data from various commercially

available kits.
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Parameter Specification

Detection Range 7.8 - 500 pg/mL to 78.1 - 20,000 pg/mL[1][2]

Sensitivity (LOD) Typically less than 31.4 pg/mL[1]

Intra-Assay Precision (CV%) < 10%[4]

Inter-Assay Precision (CV%) < 12%[4]

Specificity

High sensitivity and excellent specificity for

Salmon Calcitonin. No significant cross-

reactivity or interference with analogues was

observed.[1]

Recovery Typically within 80-120%

Linearity
Dilution of samples should result in a linear

response within the assay range.

Stability

The loss rate of the kit is less than 5% within the

expiration date under appropriate storage

conditions.[4]

Experimental Protocols for Validation
Precision (Intra-Assay and Inter-Assay):

Intra-Assay: Three samples with low, medium, and high concentrations of sCT are tested in

20 replicates on a single plate. The coefficient of variation (CV%) for each sample should be

less than 10%.[4]

Inter-Assay: Three samples with low, medium, and high concentrations of sCT are tested in

multiple assays, typically on different days or by different operators. The CV% for each

sample across the assays should be less than 12%.[4]

Recovery (Accuracy):

To assess the accuracy of the assay in a specific sample matrix, a spike and recovery

experiment is performed.
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Select a sample matrix (e.g., serum, plasma).

Spike the sample with a known concentration of sCT standard.

Assay the spiked and unspiked samples.

Calculate the percent recovery using the following formula: % Recovery = [(Concentration of

spiked sample - Concentration of unspiked sample) / Concentration of spike] x 100

Linearity:

To determine if the sample matrix affects the parallelism of the assay, a linearity experiment is

conducted.

A high-concentration sample is serially diluted with the assay diluent.

Each dilution is assayed to determine the sCT concentration.

The observed concentrations are corrected for the dilution factor.

The corrected concentrations should be consistent across the dilution series.

Visualizations
Calcitonin Signaling Pathway
The physiological actions of calcitonin are mediated by the calcitonin receptor (CTR), a G

protein-coupled receptor (GPCR).[5][6] Upon binding of calcitonin, the receptor can activate at

least two major signaling pathways: the adenylyl cyclase (AC) and the phospholipase C (PLC)

pathways.[6] Activation of AC leads to an increase in intracellular cyclic AMP (cAMP), while

PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG),

leading to an increase in intracellular calcium.[6]
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Caption: Calcitonin Signaling Pathway.

Sandwich ELISA Experimental Workflow
The following diagram illustrates the key steps of the sandwich ELISA procedure for the

quantification of salmon calcitonin.
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Sandwich ELISA Experimental Workflow
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Caption: Sandwich ELISA Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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